Methyl 6-Bromo-6-deoxy-α-D-talopyranose
Description
Properties
Molecular Formula |
C₇H₁₃BrO₅ |
|---|---|
Molecular Weight |
257.08 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Halogenated Pyranoses
The structural uniqueness of Methyl 6-Bromo-6-deoxy-α-D-talopyranose lies in its C-2 axial hydroxyl group (defining the talo configuration) and the 6-bromo-6-deoxy modification. Below is a comparison with related compounds:
Key Observations :
- The talo configuration distinguishes this compound from manno, galacto, and gluco analogues, influencing its solubility, reactivity, and biological interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | C₇H₁₃BrO₅ | 257.08 (calculated) | Not reported | Polar solvents* |
| Methyl 6-Bromo-6-deoxy-α-D-mannopyranoside | C₇H₁₃BrO₅ | 257.08 | Not reported | Polar solvents |
| 6-Bromo-6-deoxy-β-D-glucopyranose | C₆H₁₁BrO₅ | 243.05 | Not reported | Aqueous media |
*Inferred from similar halogenated sugars, which exhibit higher solubility in polar solvents like methanol and DMF .
Spectroscopic Data :
- NMR: Methyl 6-Bromo-6-deoxy-α-D-mannopyranoside shows characteristic δ~3.39 ppm for the methoxy group and δ~45.7 ppm for C-6 bromine . Similar shifts are expected for the talo analogue.
- Mass Spectrometry: Halogenated pyranoses yield prominent [M+H]⁺ or [M+NH₄]⁺ ions in chemical ionization (CI) modes .
Notes
- Stereochemical differences significantly impact reactivity and biological activity, necessitating tailored synthetic and analytical approaches .
Preparation Methods
Tosylation-Bromination Sequence
A widely applied method involves converting the C-6 hydroxyl to a tosylate intermediate, followed by bromide displacement. For example, in the synthesis of 1,6-anhydro-2,3,4-trideoxy-2,3,4-trifluoroglucose, triflate intermediates were generated using triflic anhydride and displaced with fluoride. Adapting this approach for bromination:
-
Protection : Methyl α-D-talopyranoside is peracetylated to protect hydroxyl groups at C-2, C-3, and C-4.
-
Tosylation : The C-6 hydroxyl is treated with tosyl chloride in pyridine, yielding methyl 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-talopyranoside.
-
Displacement : The tosylate undergoes SN2 substitution with lithium bromide in dimethylformamide (DMF), producing the 6-bromo derivative.
-
Deprotection : Acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH).
This method parallels the synthesis of 2,3,4-trideoxy-2,3,4-trifluoroglucose, where triflate displacement with KHF2 yielded fluorinated analogs.
Direct Bromination Using Phosphorus Tribromide
An alternative single-step bromination employs PBr3, which directly converts primary alcohols to alkyl bromides. In the synthesis of tribromocyclohexene derivatives, primary bromides were selectively introduced using N-bromosuccinimide (NBS). For talopyranose:
-
Selective Activation : Methyl α-D-talopyranoside is treated with PBr3 in anhydrous dichloromethane.
-
Reaction Control : Excess PBr3 is avoided to prevent polybromination. The reaction is quenched with ice-water, and the product is extracted.
This method is advantageous for its simplicity but requires rigorous moisture exclusion to minimize hydrolysis.
Ring-Opening of 1,6-Anhydro Sugars
1,6-Anhydro sugars serve as versatile precursors for bromodeoxy sugars. For instance, 1,6-anhydro-β-D-glucopyranose was converted to 6-bromo-6-deoxy derivatives via epoxide opening with HBr. Adapting this for talose:
-
Synthesis of 1,6-Anhydro-β-D-talopyranose : Achieved via pyrolysis of D-talose or acid-catalyzed cyclization.
-
Bromide Introduction : Treatment with HBr in acetic acid opens the anhydro ring, yielding methyl 6-bromo-6-deoxy-α-D-talopyranoside after methanolysis.
This approach mirrors the synthesis of valienamine derivatives, where 1,6-anhydro intermediates were brominated at C-6.
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereochemical Purity | Key Challenges |
|---|---|---|---|
| Tosylation-Bromination | 65–75 | High (≥95% α-anomer) | Multi-step synthesis |
| PBr3 Direct Bromination | 50–60 | Moderate (racemization) | Competing elimination reactions |
| 1,6-Anhydro Ring Opening | 70–80 | High | Precursor accessibility |
The tosylation-bromination route offers superior stereocontrol, critical for α-anomer preservation. Direct bromination is expedient but less selective, while ring-opening methods depend on precursor availability.
Mechanistic Insights and Optimization
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of bromide ions, improving displacement efficiency. Reactions conducted at 60–80°C reduce reaction times without promoting β-elimination.
Analytical Characterization
-
NMR Spectroscopy :
-
X-ray Crystallography : Confirms α-anomeric configuration (C-1–O-1 bond length ~1.38 Å) and talo ring conformation.
Applications and Derivatives
Methyl 6-bromo-6-deoxy-α-D-talopyranose serves as a precursor for:
Q & A
Q. How do researchers address discrepancies between computational models and experimental data (e.g., optical rotation)?
- Methodology : Density Functional Theory (DFT) calculates expected optical rotation ([α]D). Discrepancies arise from solvent effects or impurities; cross-validation with polarimetry and chiral HPLC resolves issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
